
Crocetin dialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
科学的研究の応用
1. Enzymatic Conversion and Biochemical Analysis
Crocetin dialdehyde, generated from the cleavage of zeaxanthin, is an important precursor in crocetin production, a process catalyzed by aldehyde dehydrogenases (ALDHs). Gómez-Gómez et al. (2018) reported the enzymatic activity of various ALDHs over crocetin dialdehyde, revealing insights into the structural modeling and docking calculations. This study elucidates the specificity of ALDHs in the conversion process, highlighting the biochemical pathways involved in crocetin synthesis (Gómez-Gómez et al., 2018).
2. Microbial Production and Genetic Engineering
Wang et al. (2019) demonstrated the construction of Escherichia coli cell factories for crocin biosynthesis, a significant step in microbial production of crocetin and its derivatives. This study involved engineering E. coli with zeaxanthin-cleaving dioxygenases and glycosyltransferases, leading to successful crocetin dialdehyde synthesis and subsequent production of crocetin and crocin-5 (Wang et al., 2019).
3. Therapeutic Applications
The potential of crocetin in medical applications has been explored in various studies. Chen et al. (2015) investigated the anti-inflammatory effects of crocetin in a rodent tumor model, highlighting its role in downregulating proinflammatory cytokines and inhibiting COX-2 expression in cervical cancer cells (Chen et al., 2015).
4. Metabolic Engineering for Apocarotenoid Production
Ahrazem et al. (2022) presented an approach to engineer tomatoes for high levels of saffron apocarotenoids, including crocins and picrocrocin, derived from crocetin dialdehyde. This metabolic engineering technique resulted in tomatoes with enhanced antioxidant capacity and potential therapeutic applications in neurological disorders (Ahrazem et al., 2022).
特性
製品名 |
Crocetin dialdehyde |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
InChIキー |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
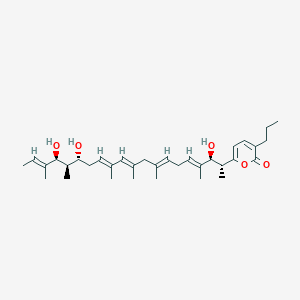
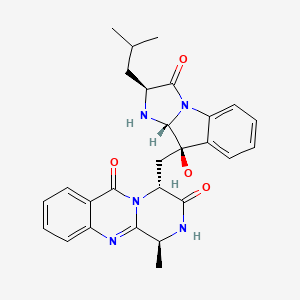
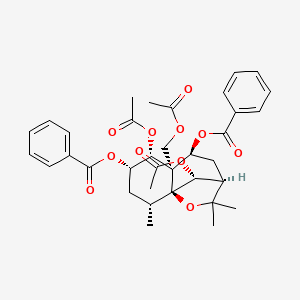


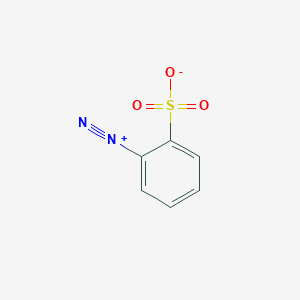


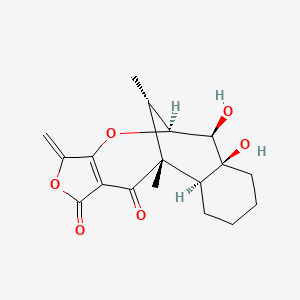
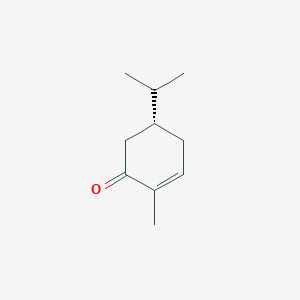
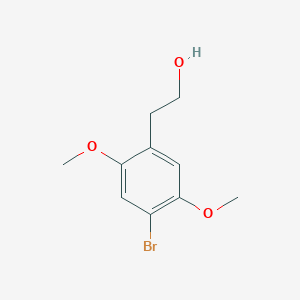
![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)